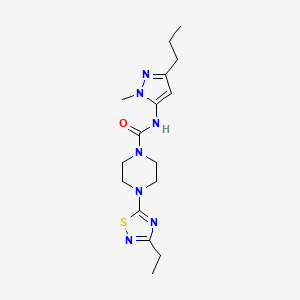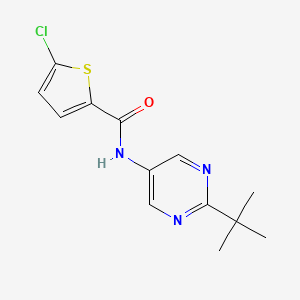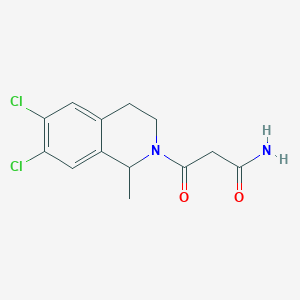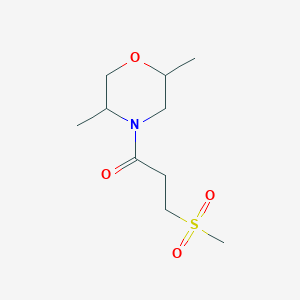![molecular formula C19H29N3O2 B6963107 4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B6963107.png)
4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]-N-ethylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]-N-ethylpiperazine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring, an acetyl group, and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]-N-ethylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Acetylated Aromatic Intermediate:
Alkylation of Piperazine:
Coupling Reaction:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development, particularly as a scaffold for designing new pharmaceuticals.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of specialty chemicals.
- Potential use in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]-N-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and piperazine moieties are crucial for binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating these targets, leading to therapeutic effects.
Comparación Con Compuestos Similares
4-[(3-Acetylphenyl)methyl]-N-ethylpiperazine-1-carboxamide: Lacks the trimethyl groups, potentially altering its reactivity and binding properties.
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazine-1-carboxamide: Lacks the N-ethyl group, which may affect its pharmacokinetic profile.
Uniqueness:
- The presence of both the acetyl and N-ethyl groups, along with the trimethyl-substituted aromatic ring, provides a unique combination of steric and electronic properties, making it distinct in its class.
This detailed overview should provide a comprehensive understanding of 4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]-N-ethylpiperazine-1-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]-N-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-6-20-19(24)22-9-7-21(8-10-22)12-17-13(2)11-14(3)18(15(17)4)16(5)23/h11H,6-10,12H2,1-5H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNLEIIXSFPOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2C)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(1-Tert-butylpyrazol-4-yl)methyl]-4-(2-methylsulfonylethyl)piperazine](/img/structure/B6963028.png)
![N-methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]cyclopropane-1-carboxamide](/img/structure/B6963030.png)

![2-methyl-5-oxo-N-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6963043.png)
![[3-(4-Chloropyrazol-1-yl)pyrrolidin-1-yl]-(3,5-dimethyl-1,2-thiazol-4-yl)methanone](/img/structure/B6963055.png)
![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6963066.png)
![1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone](/img/structure/B6963081.png)

![[1-[2-(3-Hydroxy-4-methylphenyl)acetyl]piperidin-4-yl]urea](/img/structure/B6963096.png)
![[4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B6963099.png)

![N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-2-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6963128.png)
![(2-Chloro-5-hydroxyphenyl)-[4,4-difluoro-3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B6963130.png)

